An In-depth Technical Guide to the Molecular Weight of 3-Bromobutan-2-amine hydrochloride
An In-depth Technical Guide to the Molecular Weight of 3-Bromobutan-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Bromobutan-2-amine hydrochloride, a key chemical intermediate. The central focus of this document is the compound's molecular weight, detailing its calculation, significance, and experimental verification. This guide explores the compound's chemical identity, synthesis, and analytical characterization, offering field-proven insights for professionals in research and drug development. The precise molecular weight is fundamental to the stoichiometry, purity assessment, and formulation of this compound in advanced scientific applications.
Introduction to 3-Bromobutan-2-amine hydrochloride
3-Bromobutan-2-amine hydrochloride is a chemical compound that serves as a valuable building block in organic synthesis. Its structure contains two stereogenic centers, making it a chiral molecule with applications in the stereoselective synthesis of more complex molecules, including pharmaceutical intermediates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction chemistry and handling.
A thorough understanding of its fundamental properties, beginning with the molecular weight, is a prerequisite for its effective use. Molecular weight is a critical parameter that influences a substance's chemical and physical properties, including reactivity, solubility, and bioavailability.[1][2] In drug development, for instance, a compound's molecular weight can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Determination of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula.[2][3] For 3-Bromobutan-2-amine hydrochloride, this calculation is a straightforward yet critical exercise in ensuring experimental accuracy.
Chemical Formula
The first step is to establish the correct molecular formula. The parent compound, 3-Bromobutan-2-amine, has the formula C4H10BrN.[4][5] The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl). Therefore, the combined molecular formula for the salt is C4H11BrClN .[6]
Step-by-Step Calculation
To calculate the molecular weight, we sum the atomic weights of each element, multiplied by the number of atoms of that element in the formula.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 4 | 12.011 | 48.044 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Total | 188.496 g/mol |
Based on this calculation, the molecular weight of 3-Bromobutan-2-amine hydrochloride is approximately 188.50 g/mol .[6] This value is the cornerstone for all quantitative work involving this compound.
The diagram below illustrates the logical flow from the compound's identity to its calculated molecular weight.
Caption: Logical workflow for calculating molecular weight.
Synthesis and Characterization
While the theoretical molecular weight is precise, its practical application depends on the synthesis of a pure compound. Researchers must verify the identity and purity of 3-Bromobutan-2-amine hydrochloride to ensure that the effective molecular weight in an experiment matches the theoretical value.
General Synthetic Approach
The synthesis of amine-containing compounds can be achieved through various established routes in organic chemistry.[][8] A common strategy for producing bromo-amines involves the bromination of a suitable precursor, such as an amino alcohol or an aminopyridine.[9] The final step typically involves treating the free amine with hydrochloric acid to precipitate the stable hydrochloride salt.
The general workflow for producing and validating the compound is outlined below.
Caption: General experimental workflow for synthesis and validation.
Analytical Characterization
Several analytical techniques are employed to confirm the structure and purity of the synthesized compound, thereby validating its molecular weight.
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Mass Spectrometry (MS): This is the most direct method for determining molecular weight. For 3-Bromobutan-2-amine hydrochloride, one would analyze the free base (C4H10BrN), which has a molecular weight of approximately 152.03 g/mol .[4][5][10] High-resolution mass spectrometry would yield a precise mass that can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks confirm the connectivity of the atoms, ensuring the correct isomer has been synthesized.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the pure compound. The experimental percentages should align closely with the theoretical values calculated from the molecular formula, providing strong evidence of purity.
| Technique | Purpose | Expected Result for C4H11BrClN |
| Mass Spectrometry (MS) | Confirms molecular mass | Peak corresponding to the cation [C4H11BrN]+ at m/z ~152.03 |
| ¹H NMR | Elucidates proton environment | Signals corresponding to the different types of protons in the molecule |
| ¹³C NMR | Determines carbon skeleton | Peaks corresponding to the four distinct carbon atoms |
| Elemental Analysis | Verifies elemental composition | %C, %H, %N values consistent with the theoretical calculation |
Applications in Research and Drug Development
The utility of 3-Bromobutan-2-amine hydrochloride is primarily as a chiral building block. The amine and bromide functional groups are reactive sites for forming new bonds, making the molecule a versatile intermediate in the synthesis of larger, more complex target molecules.
-
Pharmaceutical Synthesis: Chiral amines are prevalent structures in many active pharmaceutical ingredients (APIs).[11][12] Compounds like this one can be used to introduce specific stereochemistry into a drug molecule, which is often critical for its efficacy and safety.[13] For example, related bromo-alcohols are used in the synthesis of drugs like (S,S)-Ethambutol.[13]
-
Prodrug Development: The amine functionality can be modified to create prodrugs, which can improve a drug's solubility or other pharmacokinetic properties.[14]
-
Catalyst and Ligand Synthesis: Chiral amines are often incorporated into ligands for asymmetric catalysis, a powerful tool in modern organic synthesis.
In all these applications, precise knowledge of the molecular weight (188.50 g/mol ) is non-negotiable for accurate stoichiometric control of reactions, ensuring high yield and purity of the final product.
Conclusion
The molecular weight of 3-Bromobutan-2-amine hydrochloride is a fundamental constant, determined to be 188.50 g/mol . This value, derived from its molecular formula C4H11BrClN, is pivotal for its application in scientific research and development. From guiding stoichiometric calculations in complex syntheses to ensuring the purity of final compounds, a precise understanding of this property is essential for scientific integrity and experimental reproducibility. The validation of this molecular weight through modern analytical techniques like mass spectrometry and NMR underscores the synergy between theoretical calculation and empirical verification in the chemical sciences.
References
-
PubChem. 3-Bromobutan-2-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
Durrant Lab. Molecular weight - MolModa Documentation. [Link]
-
Oreate AI Blog. Understanding Molecular Weight: The Key to Chemical Identity. [Link]
-
PubChem. 3-Bromobutan-2-amine. National Center for Biotechnology Information. [Link]
-
Oreate AI Blog. Understanding Molecular Weight: The Key to Chemistry's Building Blocks. [Link]
-
PubChem. (2R,3S)-3-bromobutan-2-amine. National Center for Biotechnology Information. [Link]
-
Jordi Labs. Molecular Weight Determination of Pharmaceuticals with Novel GPC. [Link]
-
PubChemLite. 3-bromo-2-methylbutan-2-amine hydrochloride (C5H12BrN). [Link]
-
Bettersize Instruments. What is molecular weight and why is it so important?. [Link]
- Fukuyama, T., & Kan, T. (2000). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(11), 1094-1103.
-
University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]
-
ResearchGate. Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives. [Link]
- Krise, J. P., & Stella, V. J. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Journal of Pharmaceutical Sciences, 88(9), 926-930.
- Google Patents.
Sources
- 1. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]
- 2. Understanding Molecular Weight: The Key to Chemical Identity - Oreate AI Blog [oreateai.com]
- 3. Understanding Molecular Weight: The Key to Chemistry's Building Blocks - Oreate AI Blog [oreateai.com]
- 4. 3-Bromobutan-2-amine | C4H10BrN | CID 13495073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R,3S)-3-bromobutan-2-amine | C4H10BrN | CID 96956008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromobutan-2-amine hydrochloride | C4H11BrClN | CID 122164485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 10. 736083-47-9|3-Bromobutan-2-amine|BLD Pharm [bldpharm.com]
- 11. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
